molecular formula C14H22N2 B13415941 N'-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide

N'-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide

Cat. No.: B13415941
M. Wt: 218.34 g/mol
InChI Key: PFGXTOAAZXXIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide ( 398144-05-3) is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It is a formamidine derivative, a class of compounds known for their significant research applications in the field of agrochemicals and neuroscience . Formamidines are unique among insecticidal compounds because they exert their effects by acting as agonists on octopamine receptors in invertebrates, leading to uncontrolled neuronal activity . In mammalian systems, research indicates that formamidines can act as relatively selective agonists for alpha2-adrenergic receptors, which may explain certain observed physiological effects such as sedation and hypotension . This mechanism makes formamidine compounds like amitraz valuable tools for studying adrenergic signaling pathways and neuronal excitability. Researchers utilize this compound strictly in laboratory settings for scientific investigation. It is supplied for research purposes only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N'-(4-butyl-2-methylphenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C14H22N2/c1-5-6-7-13-8-9-14(12(2)10-13)15-11-16(3)4/h8-11H,5-7H2,1-4H3

InChI Key

PFGXTOAAZXXIJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=CN(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide involves several steps. One common method includes the reaction of 4-butyl-2-methylphenylamine with dimethylformamide dimethyl acetal under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: Explored for its potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its effects on cellular processes. The compound’s ability to bind to these targets is attributed to its unique structure, which allows for specific interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Methanimidamide Derivatives

Structural and Functional Comparison

The methanimidamide scaffold is shared among several derivatives, but substituents dictate their biological activity and pharmacokinetics.

Compound Structure Key Substituents Primary Target/Activity
HET0016 N'-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide 4-Butyl-2-methylphenyl, dimethylamine CYP4A/F-20-HETE system (IC₅₀ = 12–21 nM) ; Anti-angiogenic, anti-glioblastoma
N⁰-(4-formyl-1,3-diphenyl-1H-pyrazol-5-yl)-N,N-dimethyl-methanimidamide Pyrazolyl group with formyl and diphenyl substituents Formyl-pyrazolyl, diphenyl In vitro cytotoxicity (anticancer hybrid compounds)
N,N-dimethyl-N'-(4-methylphenyl)methanimidamide Simple methylphenyl substitution 4-Methylphenyl, dimethylamine No reported biological activity; structural analog for theoretical studies
N'-(4-amino-2,6-dichlorophenyl)-N,N-dimethylmethanimidamide Amino and dichloro substituents on phenyl ring 4-Amino-2,6-dichlorophenyl No reported activity; potential for chemical synthesis

Key Observations :

  • HET0016 ’s 4-butyl-2-methylphenyl group enhances lipophilicity, facilitating blood-brain barrier penetration, a critical feature for treating cerebral conditions .
  • The pyrazolyl derivative (Table 27 in ) prioritizes aromaticity and electron-withdrawing groups (formyl), optimizing interactions with cancer cell targets but lacks CYP4A/F specificity.
  • Simpler analogs (e.g., N,N-dimethyl-N'-(4-methylphenyl)methanimidamide) are pharmacologically inert, highlighting the necessity of bulky substituents for target engagement.

Pharmacokinetic and Pharmacodynamic Comparison

Parameter HET0016 Pyrazolyl Derivative N,N-dimethyl-N'-(4-methylphenyl)methanimidamide
Solubility 14 mg/mL in DMSO, ethanol, DMF Not reported Likely lower due to reduced polarity
Molecular Weight 206.3 g/mol ~300–350 g/mol (estimated) 162.23 g/mol
BBB Penetration Yes Unlikely (high polarity from pyrazole) Unlikely (untested)
Selectivity CYP4A/F-specific Broad cytotoxic activity None

Key Observations :

  • HET0016’s balanced lipophilicity (logP ~3.0) enables both solubility and membrane permeability, unlike polar pyrazolyl derivatives.
  • Lower molecular weight analogs (e.g., 162.23 g/mol) may lack the steric bulk required for enzyme inhibition.

Therapeutic Efficacy in Disease Models

Compound Glioblastoma Suppression Angiogenesis Inhibition Neuroprotection
HET0016 Yes (IC₅₀ = 10–20 µM) Yes (blocks EPC migration) Yes (reduces cerebral injury)
Pyrazolyl Derivative Yes (cytotoxicity via unknown targets) No data No data
Other Derivatives No data No data No data

Key Observations :

  • HET0016’s multi-target efficacy in glioblastoma, angiogenesis, and neuroprotection is unmatched among similar methanimidamides.
  • The pyrazolyl derivative’s anticancer activity is likely mediated through non-CYP pathways, such as DNA damage or kinase inhibition .

Biological Activity

N'-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate amines with aldehydes or ketones in the presence of catalysts. The process can be optimized for yield and purity through various methods, including microwave-assisted synthesis and solvent-free conditions, which have shown to enhance reaction efficiency.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Antitumor Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23127.6Apoptosis induction
A549 (Lung Cancer)31.5Cell cycle arrest

The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating the compound's potency against these cancer types.

Other Biological Activities

Beyond its antitumor properties, this compound has been evaluated for other biological activities, including anti-inflammatory and analgesic effects. These activities are particularly relevant in treating conditions associated with chronic inflammation.

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models, administration of this compound resulted in a significant reduction in inflammatory markers compared to controls. The study highlighted its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Tyrosine Kinase Activity : This compound may inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Cytokine Production : The compound may also influence the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves reacting substituted aniline derivatives (e.g., 4-nitroaniline) with N,N-dimethylacetamide under reflux conditions using polar solvents like ethanol or methanol. Catalysts such as p-toluenesulfonic acid may enhance yield. Industrial-scale production employs continuous flow reactors to improve efficiency and reduce byproducts . Purity optimization requires recrystallization in non-polar solvents (e.g., hexane) or chromatographic techniques (HPLC), with purity ≥98% confirmed via melting point analysis and UV/Vis spectroscopy (λmax at 210, 257, 291 nm) .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the phenyl ring and dimethylamino groups.
  • Mass spectrometry (EI-MS) to verify molecular weight (206.3 g/mol) and fragmentation patterns.
  • UV/Vis spectroscopy to correlate absorbance peaks with electronic transitions in the nitro and amidine moieties .
  • X-ray crystallography for definitive stereochemical assignment (if crystalline samples are available) .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing the inhibitory efficacy of this compound on 20-HETE production across different biological models?

  • Methodological Answer : Key considerations include:

  • Model specificity : Renal vs. cerebral microsomes exhibit varying CYP4A isoform expression (CYP4A1, 4A2, 4A3), leading to IC50 differences (18–21 nM) .
  • Substrate saturation : Use arachidonic acid at Km concentrations (5–20 µM) to ensure enzyme activity reflects physiological conditions.
  • Control experiments : Include HET0016 solvent controls (DMSO/ethanol) and co-administer 20-HETE analogs (e.g., 20-HEDE) to confirm specificity .

Q. How do researchers reconcile discrepancies in reported IC50 values for this compound across different CYP4A isoforms?

  • Methodological Answer : Discrepancies arise from:

  • Enzyme source variability : Recombinant CYP4A isoforms vs. tissue-derived microsomes may differ in post-translational modifications.
  • Assay conditions : Optimize pH (7.4), temperature (37°C), and NADPH concentration (1 mM) to standardize activity measurements.
  • Statistical analysis : Use ANOVA with Tukey post-hoc tests to compare IC50 values across isoforms and biological replicates .

Q. What methodological challenges arise when administering this compound in vivo, particularly concerning blood-brain barrier penetration and dosage optimization?

  • Methodological Answer : Challenges include:

  • Solubility limitations : The compound dissolves in DMSO (14 mg/mL) but requires dilution in saline to avoid toxicity.
  • Dosage calibration : In murine models, 10 mg/kg (i.v.) achieves therapeutic plasma levels without hepatotoxicity, validated via LC-MS pharmacokinetic profiling .
  • BBB penetration : Confirm CNS delivery using brain microdialysis paired with 20-HETE quantification in cerebrospinal fluid .

Q. How can researchers optimize the stability of this compound in long-term pharmacological studies, given its storage requirements?

  • Methodological Answer :

  • Storage : Lyophilize the compound and store at -20°C in amber vials under argon to prevent oxidation. Stability exceeds 4 years under these conditions .
  • In vitro stability : Add antioxidants (e.g., 0.1% ascorbic acid) to cell culture media to mitigate degradation during prolonged assays .

Q. What advanced spectroscopic or computational methods are employed to elucidate the electronic and steric interactions between this compound and CYP4A enzymes?

  • Methodological Answer :

  • Quantum chemical modeling : Density Functional Theory (DFT) calculates charge distribution and dipole moments to predict binding affinity .
  • Molecular docking : AutoDock Vina simulates ligand-enzyme interactions, identifying key residues (e.g., Phe310, Leu127) in the CYP4A active site .
  • Molecular Dynamics (MD) : GROMACS simulations reveal conformational stability of the enzyme-inhibitor complex over 100-ns trajectories .

Q. How do variations in solvent systems (e.g., DMSO vs. ethanol) impact the biological activity of this compound in cell-based assays?

  • Methodological Answer :

  • Solvent cytotoxicity : DMSO >1% alters cell viability; ethanol is preferable for neuronal cultures.
  • Activity modulation : Ethanol enhances membrane permeability but may reduce aqueous solubility. Pre-test solvent-vehicle interactions via MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.